molecular formula C10H16BNO2S B13346296 (5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid

(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid

Cat. No.: B13346296
M. Wt: 225.12 g/mol
InChI Key: VWYHGTNHYPAKLF-UHFFFAOYSA-N
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Description

(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that contains a thiophene ring substituted with a 2-methylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of (5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for cross-coupling reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while cross-coupling reactions can produce various substituted thiophenes.

Scientific Research Applications

(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The thiophene ring can interact with various biological pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and boronic acid derivatives. Examples include:

Uniqueness

(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is unique due to the combination of its thiophene ring, piperidine moiety, and boronic acid group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H16BNO2S

Molecular Weight

225.12 g/mol

IUPAC Name

[5-(2-methylpiperidin-1-yl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C10H16BNO2S/c1-8-4-2-3-7-12(8)10-6-5-9(15-10)11(13)14/h5-6,8,13-14H,2-4,7H2,1H3

InChI Key

VWYHGTNHYPAKLF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)N2CCCCC2C)(O)O

Origin of Product

United States

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